molecular formula C20H23N3O4 B11009584 methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate

methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate

Cat. No.: B11009584
M. Wt: 369.4 g/mol
InChI Key: JHEIFRPKQWVBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include n-butyllithium (n-BuLi), N-formylpiperidine, and various solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate

InChI

InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22)

InChI Key

JHEIFRPKQWVBBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.